
Comanic acid isopropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 4-oxo-4H-pyran-2-carboxylate is a chemical compound belonging to the class of pyran derivatives Pyrans are six-membered oxygen-containing heterocyclic compounds that have significant applications in various fields due to their unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 4-oxo-4H-pyran-2-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of substituted aromatic aldehydes with malononitrile and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis . Another approach involves the esterification of comenic acid with isopropanol under acidic catalysis .
Industrial Production Methods
Industrial production of isopropyl 4-oxo-4H-pyran-2-carboxylate typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl 4-oxo-4H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the isopropyl group or other substituents on the pyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and specific catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution reactions can result in various substituted pyran derivatives.
Applications De Recherche Scientifique
Isopropyl 4-oxo-4H-pyran-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Mécanisme D'action
The mechanism of action of isopropyl 4-oxo-4H-pyran-2-carboxylate involves its interaction with various molecular targets and pathways. The compound’s electrophilic centers allow it to react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Isopropyl 4-oxo-4H-pyran-2-carboxylate can be compared with other similar compounds, such as:
4-oxo-4H-pyran-2,6-dicarboxylic acid: This compound has similar structural features but contains an additional carboxyl group, making it more acidic and a better chelating agent.
4-oxo-6-styryl-4H-pyran-2-carbonitrile: This derivative has a styryl group, which enhances its reactivity and photophysical properties.
The uniqueness of isopropyl 4-oxo-4H-pyran-2-carboxylate lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H10O4 |
|---|---|
Poids moléculaire |
182.17 g/mol |
Nom IUPAC |
propan-2-yl 4-oxopyran-2-carboxylate |
InChI |
InChI=1S/C9H10O4/c1-6(2)13-9(11)8-5-7(10)3-4-12-8/h3-6H,1-2H3 |
Clé InChI |
QEEHZUAIDFUSAX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1=CC(=O)C=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


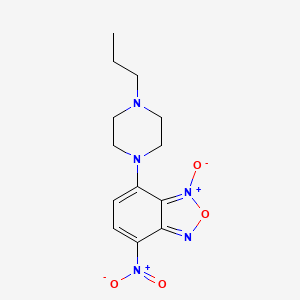
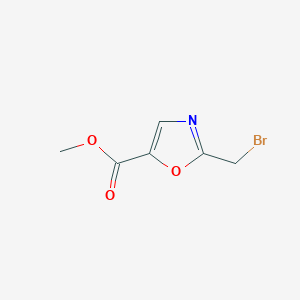



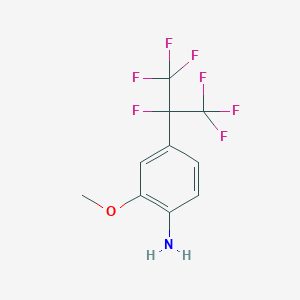
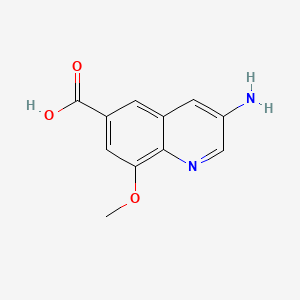

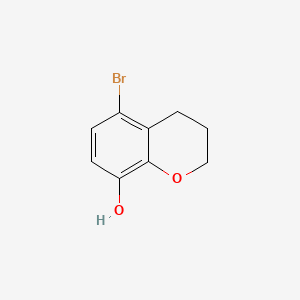
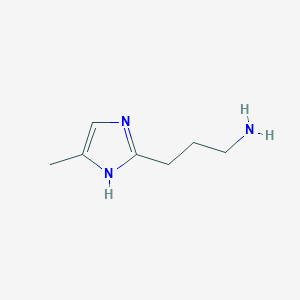

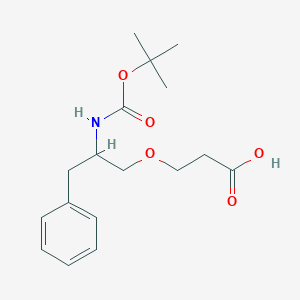

![{2-[4-(4-Chloro-phenylsulfanyl)-phenylamino]-thiazol-4-yl}acetic acid](/img/structure/B13931715.png)
